2-Bromothiazole

Catalog No.
S662359
CAS No.
3034-53-5
M.F
C3H2BrNS
M. Wt
164.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromothiazole

CAS Number

3034-53-5

Product Name

2-Bromothiazole

IUPAC Name

2-bromo-1,3-thiazole

Molecular Formula

C3H2BrNS

Molecular Weight

164.03 g/mol

InChI

InChI=1S/C3H2BrNS/c4-3-5-1-2-6-3/h1-2H

InChI Key

RXNZFHIEDZEUQM-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Bromo-1,3-thiazole; NSC 91532;

Canonical SMILES

C1=CSC(=N1)Br

The exact mass of the compound 2-Bromothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91532. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromothiazole (CAS: 3034-53-5) is a fundamental heterocyclic building block widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. Its structure, featuring a bromine atom at the electron-deficient C2 position of the thiazole ring, imparts a distinct reactivity profile crucial for constructing complex molecular architectures. This compound serves as a key precursor for introducing the thiazole moiety through various synthetic transformations, including metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions, making it a staple in both research and industrial organic synthesis.

Substituting 2-Bromothiazole with isomers like 4- or 5-bromothiazole, or even other 2-halothiazoles, can lead to significant process failures and incorrect products. The reactivity of the carbon-halogen bond in thiazoles is highly dependent on its position; the C2-Br bond is significantly more electron-deficient and thus more susceptible to oxidative addition in cross-coupling reactions and halogen-metal exchange compared to the C4 and C5 positions. This inherent electronic difference dictates reaction conditions, catalyst choice, and regioselectivity, meaning that process parameters optimized for 2-Bromothiazole are not transferable. Using 2-chlorothiazole often requires more forcing conditions (higher temperatures, stronger bases, or more active catalysts), while 2-iodothiazole, though more reactive, can be less stable and more expensive, impacting process economics and scalability.

Precursor for Regioselective Synthesis: Enabling Specific C2 Functionalization

The bromine at the C2 position of 2-Bromothiazole provides a specific site for functionalization that is not readily achievable with other isomers. In di-substituted thiazoles like 2,4-dibromothiazole, cross-coupling reactions occur preferentially at the more electron-deficient C2 position. This allows for the selective synthesis of 2-substituted-4-bromothiazoles, which can then be further functionalized at the C4 position. This predictable regioselectivity is crucial for multi-step syntheses where precise control over substitution patterns is required.

Evidence DimensionRegioselectivity in Cross-Coupling
Target Compound DataPreferential reactivity at the C2 position allows for selective functionalization.
Comparator Or Baseline4-Bromothiazole and 5-Bromothiazole lack the activated C2-Br bond, leading to different reactivity and substitution patterns.
Quantified DifferenceNot applicable (qualitative difference in reactivity and synthetic outcome).
ConditionsPalladium-catalyzed cross-coupling reactions (e.g., Negishi, Stille).

For complex, multi-step syntheses, this predictable regioselectivity saves purification steps and avoids isomeric mixtures, directly impacting overall yield and process efficiency.

Optimized Reactivity in Cross-Coupling: A Balance of Reactivity and Stability

In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. While 2-iodothiazole is more reactive, often allowing for milder conditions, 2-bromothiazole provides a better balance of reactivity, stability, and cost for many industrial and laboratory applications. Conversely, 2-chlorothiazole is less reactive and typically requires higher temperatures, longer reaction times, or more expensive and specialized catalyst systems to achieve comparable yields to 2-bromothiazole.

Evidence DimensionRelative Reactivity in Cross-Coupling
Target Compound DataModerate to high reactivity, allowing for efficient coupling under standard conditions.
Comparator Or Baseline2-Iodothiazole (higher reactivity, higher cost, lower stability) and 2-Chlorothiazole (lower reactivity, requires more forcing conditions).
Quantified DifferenceQualitatively positioned between iodo- and chloro-analogs in reactivity, providing a process-optimized balance.
ConditionsGeneral Palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This balanced reactivity makes 2-bromothiazole a more robust and cost-effective choice for process development and scale-up, avoiding the potential side reactions of highly reactive iodo-analogs and the harsh conditions required for chloro-analogs.

Facilitated Halogen-Metal Exchange for Grignard and Lithiate Formation

The C2-Br bond of 2-bromothiazole readily undergoes halogen-metal exchange to form thiazol-2-yl Grignard or lithium reagents. This transformation is significantly more facile and occurs under milder conditions than deprotonation of the parent thiazole, which requires very strong bases like n-BuLi and can lead to side reactions. The resulting organometallic reagents are versatile nucleophiles for forming new carbon-carbon bonds, for example, in reactions with carbonyl compounds or carbon dioxide to yield alcohols or carboxylic acids, respectively.

Evidence DimensionEase of Organometallic Reagent Formation
Target Compound DataReadily forms Grignard and lithium reagents via halogen-metal exchange under standard conditions.
Comparator Or BaselineThiazole (requires harsh deprotonation conditions) and 5-Bromothiazole (forms the 5-lithio species).
Quantified DifferenceNot applicable (qualitative difference in reaction pathway and required conditions).
ConditionsReaction with Mg for Grignard reagent; reaction with alkyllithiums (e.g., n-BuLi) for lithium reagent.

This provides a reliable and high-yielding entry point to 2-thiazolyl organometallic reagents, avoiding the challenges and potential side reactions associated with direct deprotonation of the parent heterocycle.

Precursor for Regioselective Synthesis of Polysubstituted Thiazoles

When a synthetic route requires sequential, controlled functionalization at the C2 and C4/C5 positions of a thiazole ring, 2-bromothiazole (often as part of a 2,4- or 2,5-dibromothiazole starting material) is the reagent of choice. Its preferential reactivity at C2 allows for selective initial coupling, preserving the other bromo-positions for subsequent transformations, a critical strategy in the synthesis of complex pharmaceutical intermediates and organic materials.

Robust Process Development for Thiazole-Containing APIs

For scaling up the synthesis of active pharmaceutical ingredients (APIs) containing a 2-substituted thiazole moiety, 2-bromothiazole offers a reliable and economically viable starting material. Its reactivity profile is well-suited for standard industrial cross-coupling conditions without requiring the more expensive catalysts and stricter process controls often needed for less reactive chloro-analogs or the potential instability of iodo-analogs.

Synthesis of 2-Thiazolyl Carboxylic Acids and Ketones

2-Bromothiazole is the preferred precursor for generating 2-thiazolyl organometallic reagents for subsequent reaction with electrophiles. This route provides a clean and efficient synthesis of key intermediates like thiazole-2-carboxylic acid and 2-acetylthiazole, avoiding the harsher conditions and potential byproducts associated with direct deprotonation of thiazole itself.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

162.90913 Da

Monoisotopic Mass

162.90913 Da

Boiling Point

171.0 °C

Heavy Atom Count

6

UNII

53KY5HU6FR

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3034-53-5

Wikipedia

2-Bromothiazole

General Manufacturing Information

Thiazole, 2-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

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